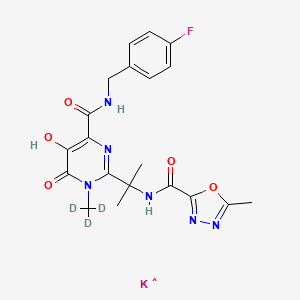

Raltegravir-d3 (potassium)

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C20H21FKN6O5 |

|---|---|

Molekulargewicht |

486.5 g/mol |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/i4D3; |

InChI-Schlüssel |

NLDVPINGTPMESH-NXIGQQGZSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O.[K] |

Kanonische SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F.[K] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Raltegravir-d3 (potassium) certificate of analysis

Executive Summary

In the quantitative bioanalysis of the HIV integrase inhibitor Raltegravir (Isentress) , the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for meeting FDA/EMA guidelines on matrix effect compensation.[1][2] Raltegravir-d3 (Potassium Salt) is the industry-standard reference material for this purpose.[1][2]

However, a Certificate of Analysis (CoA) for this compound contains specific "traps" that frequently lead to assay failure or calculation errors in early method development.[1] This guide deconstructs the CoA of Raltegravir-d3, focusing on the stoichiometric correction of the potassium salt , the critical impact of isotopic enrichment (atom % D) on the Lower Limit of Quantitation (LLOQ), and the negative-ion mode mass spectrometry requirements.[1]

Chemical Identity & The "Stoichiometry" Trap

The first section of the CoA defines the material.[1] For Raltegravir-d3, the presence of the potassium counter-ion is the most common source of weighing errors.[1]

Core Chemical Specifications

| Attribute | Specification | Technical Commentary |

| Compound Name | Raltegravir-d3 Potassium Salt | The active moiety is the anion.[1][2][3][4] The potassium is merely a counter-ion for stability/solubility.[1] |

| CAS Number | 1246816-98-7 | Unique to the deuterated salt.[1][2][5] (Unlabeled Raltegravir K-salt is CAS 871038-72-1).[1][2][6][7][8] |

| Chemical Formula | C₂₀H₁₇D₃FKN₆O₅ | Note the K .[2][5][9] If you use the free acid formula (C₂₀H₁₈D₃FN₆O₅), your concentration will be wrong.[1][2] |

| Molecular Weight | 485.53 g/mol | Critical: The free acid (active) MW is ~447.45 g/mol .[2] |

| Deuteration Site | N-methyl-d3 | The methyl group on the pyrimidinone ring is labeled.[1][2][6] This is metabolically stable (unlike labile protons).[1][2] |

The Correction Factor Protocol

When weighing the standard, you must correct for the salt form and purity to determine the concentration of the active free acid.[1]

[1][2]For Raltegravir-d3 Potassium (assuming 98% purity):

Expert Insight: If you weigh 1.00 mg of powder, you effectively have only 0.90 mg of Raltegravir-d3 free acid.[1] Failing to apply this CF will result in a systematic bias in your Internal Standard response, though since IS concentration is constant, this is less critical than for the Analyte—but it does affect your calculation of IS response consistency.[1]

Critical Quality Attributes (CQAs)

Isotopic Purity (Enrichment)

-

Standard:

Deuterated forms (d3). -

The Risk: The CoA will list the contribution of d0 (unlabeled), d1, and d2 species.[1]

-

d0 Contribution: This is the most dangerous impurity. Since Raltegravir-d3 is used to quantify Raltegravir (d0), any d0 impurity in your IS spiking solution will appear as "analyte" in the blank samples.[1][2]

-

Threshold: If your assay LLOQ is very low (e.g., 1 ng/mL), a d0 content of even 0.5% in the IS can cause you to fail the "Blank interference" criteria (signal in blank > 20% of LLOQ).[1]

-

Chemical Purity (HPLC)

-

Standard:

(Area %).[1][2][8][10] -

Method: Typically Reverse Phase C18.[1]

-

Interpretation: Look for impurities eluting near the main peak.[1] Since Raltegravir is a polar molecule with a pKa ~6.7, impurities with similar polarity may co-elute and cause ion suppression, even if they aren't isobaric.[1][2]

Handling, Stability & Reconstitution Protocol

This protocol ensures the integrity of the reference standard from the moment the vial is opened.[1]

Step 1: Reconstitution (The Solubility Check)

Raltegravir Potassium is soluble in water, but the free acid (formed upon acidification in LC mobile phases) is less so.[1]

-

Recommended Solvent: DMSO (Dimethyl sulfoxide) or Methanol .[1][2]

-

Avoid: Pure acetonitrile (poor solubility for the salt form).[1][2]

-

Procedure: Dissolve the primary stock in DMSO to 1 mg/mL. Sonicate for 5 minutes. Visual inspection must show no particulates.[1]

Step 2: Storage

-

Solid: -20°C, desiccated. Hygroscopic.

-

Solution: -20°C or -80°C.

-

Stability: Raltegravir is sensitive to light (photodegradation).[1][2] Amber vials are mandatory.

Step 3: Self-Validating Stock Check

Before using the IS in a clinical batch, perform a "Zero-Injection" test:

-

Inject the IS working solution (at the intended assay concentration).[1][2]

-

Monitor the Analyte mass transition (m/z 443 → 316).[1][2][11]

-

Pass Criteria: The signal in the Analyte channel must be

of the signal of the LLOQ standard. If it is higher, the Isotopic Purity (d0 content) in the CoA is insufficient for your sensitivity level.[1][2]

LC-MS/MS Application Workflow

Raltegravir possesses a phenolic hydroxyl group and an amide, making it ideal for Negative Electrospray Ionization (ESI-) .[1][2]

Mass Transitions (MRM)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Type | Mechanism |

| Raltegravir | 443.1 [M-H]⁻ | 316.1 | Quantifier | Cleavage of oxadiazole moiety |

| Raltegravir-d3 | 446.1 [M-H]⁻ | 319.1 | IS | Identical cleavage (d3 retained) |

Note: The mass difference is +3 Da. In negative mode, we track the deprotonated molecular ions.[1]

Isotopic Cross-Talk Diagram

The following diagram illustrates the bidirectional interference risk that must be assessed using CoA data.

Figure 1: Bidirectional Isotopic Interference. The CoA's "Isotopic Purity" spec dictates the magnitude of the red dashed line (IS contributing to Analyte signal).

Summary of Specifications for Procurement

When ordering Raltegravir-d3 for GLP studies, verify these specs on the sample CoA before purchase:

-

Form: Potassium Salt (ensure you have the calculation script ready).

-

Isotopic Purity:

(Crucial for LLOQ < 5 ng/mL).[1][2] -

Chemical Purity:

. -

Appearance: White to off-white solid (Yellowing indicates oxidation/light damage).[1][2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46782845, Raltegravir-d3 Potassium Salt.[1][2] PubChem. Available at: [Link][1][2][4]

-

National Institutes of Health (NIH). Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry.[1][2] PubMed Central.[1] Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Raltegravir - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Raltegravir-d3 Potassium Salt | C20H20FKN6O5 | CID 46782845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Raltegravir-d3 Potassium (>90%) | LGC Standards [lgcstandards.com]

- 6. Raltegravir-d3 Potassium (>90%) | LGC Standards [lgcstandards.com]

- 7. Raltegravir Potassium Salt | CAS 871038-72-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Facebook [cancer.gov]

- 10. abmole.com [abmole.com]

- 11. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

Raltegravir-d3 (potassium salt): A Comprehensive Technical Guide for Researchers

CAS Number: 1246816-98-7

This guide provides an in-depth exploration of Raltegravir-d3 potassium salt, a deuterated analog of the potent antiretroviral agent, Raltegravir. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles underlying its application, particularly in bioanalytical and pharmacokinetic studies. We will explore its mechanism of action, the rationale for isotopic labeling, and detailed methodologies for its use as an internal standard in quantitative analysis.

Introduction: The Significance of Raltegravir and its Deuterated Analog

Raltegravir (Isentress®) marked a significant milestone in the treatment of Human Immunodeficiency Virus (HIV) infection as the first approved integrase strand transfer inhibitor (INSTI).[1][2] Its mechanism of action targets a crucial step in the viral replication cycle, preventing the integration of the viral genome into the host cell's DNA.[3][4] This mode of action provides a valuable therapeutic option, especially for patients with resistance to other classes of antiretroviral drugs.[1]

To rigorously evaluate the pharmacokinetic profile of Raltegravir in preclinical and clinical studies, a robust and accurate bioanalytical method is paramount. This is where Raltegravir-d3 potassium salt becomes an indispensable tool. As a stable isotope-labeled (SIL) internal standard, it is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its chemical behavior is nearly identical to the unlabeled drug, ensuring that it effectively compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[6]

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of Raltegravir-d3 potassium salt is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1246816-98-7 | Multiple |

| Molecular Formula | C₂₀H₁₇D₃FKN₆O₅ | Multiple |

| Molecular Weight | ~485.53 g/mol | Multiple |

| Parent Drug (unlabeled) | Raltegravir | Multiple |

| Parent Drug CAS Number | 518048-05-0 | [2] |

| Appearance | Typically a solid | General Knowledge |

Mechanism of Action: Inhibition of HIV-1 Integrase

Raltegravir exerts its antiviral activity by specifically targeting the HIV-1 integrase enzyme, a key component of the viral replication machinery.[3] The integration process is a multi-step enzymatic reaction that culminates in the covalent insertion of the viral DNA into the host chromosome. Raltegravir is a strand transfer inhibitor, meaning it blocks the final step of this process.[4]

The following diagram illustrates the pivotal role of HIV-1 integrase and the inhibitory action of Raltegravir.

Sources

- 1. Raltegravir: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity of Raltegravir-d3 (Potassium Salt)

Foreword: The Imperative of Isotopic Purity in Modern Drug Development

In the landscape of pharmaceutical analysis, the deliberate substitution of hydrogen with its heavier, stable isotope, deuterium, represents a significant advancement in drug development and bioanalytical assays. This strategic modification, leveraging the kinetic isotope effect, can favorably alter a drug's metabolic profile, enhancing its pharmacokinetic properties and, in some cases, improving its safety and efficacy.[1][2] Furthermore, deuterated analogues serve as indispensable internal standards in quantitative bioanalysis, ensuring the accuracy and precision of drug concentration measurements in complex biological matrices.

Raltegravir, a potent HIV-1 integrase strand transfer inhibitor, is a cornerstone of antiretroviral therapy.[3] Its deuterated form, Raltegravir-d3, is widely utilized as an internal standard in pharmacokinetic and bioequivalence studies. The integrity of such studies hinges on the precise characterization of the isotopic purity of this internal standard. This guide provides a comprehensive, in-depth exploration of the core principles and methodologies for determining the isotopic purity of Raltegravir-d3 (potassium salt). It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical quality attribute. We will delve into the synthetic considerations that give rise to isotopic variants, the state-of-the-art analytical techniques for their quantification, and the regulatory expectations for the validation of these methods.

Raltegravir: Mechanism of Action and the Role of its Deuterated Analog

Raltegravir functions by inhibiting the HIV-1 integrase enzyme, a crucial component of the viral replication cycle that integrates the viral DNA into the host cell's genome.[3] By blocking this step, Raltegravir effectively halts viral replication. The potassium salt of Raltegravir is the stable, formulated version of the active pharmaceutical ingredient (API).[4]

Raltegravir-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is an ideal internal standard for the bioanalysis of Raltegravir. It shares near-identical physicochemical properties with the parent drug, ensuring similar extraction efficiency and chromatographic behavior, yet its mass difference of three daltons allows for clear differentiation by mass spectrometry.

Synthetic Pathways and the Genesis of Isotopic Variants

While specific, proprietary synthesis routes for Raltegravir-d3 are not always publicly disclosed, a general understanding of the synthesis of Raltegravir provides insight into how isotopic impurities can be introduced. The synthesis of Raltegravir involves multiple steps, including the formation of the core pyrimidinone ring structure and subsequent amidation reactions.[5][6][7]

The deuteration is typically introduced via a deuterated starting material. For Raltegravir-d3, this would likely involve the use of deuterated methylamine or a deuterated methylating agent during the N-methylation step of the pyrimidinone core.

It is practically impossible to synthesize a compound with 100% isotopic purity.[8] The synthesis of Raltegravir-d3 will inevitably result in a population of molecules with varying degrees of deuteration, known as isotopologues. These include:

-

d0: Raltegravir (no deuterium)

-

d1: Raltegravir with one deuterium atom

-

d2: Raltegravir with two deuterium atoms

-

d3: The desired, fully deuterated Raltegravir

The relative abundance of these isotopologues determines the isotopic purity of the Raltegravir-d3 drug substance. Regulatory agencies require a thorough analysis and quantification of these isotopologues.[8]

Analytical Characterization of Isotopic Purity

A dual-pronged analytical approach, employing both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides the most comprehensive and robust assessment of isotopic purity.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for separating and quantifying the different isotopologues of Raltegravir-d3. The high-resolution capability allows for the differentiation of ions with very small mass differences.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Raltegravir-d3 (potassium salt) and dissolve in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Further dilute the stock solution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) compatible with the LC-MS system to a final concentration of approximately 1 µg/mL.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (High-Resolution):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for Raltegravir.

-

Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Scan Mode: Full scan from m/z 100-1000.

-

Resolution: Set to >60,000 to resolve the isotopic peaks.

-

Key Ions to Monitor:

-

Raltegravir (d0): [M-H]⁻ at m/z 443.1

-

Raltegravir-d1: [M-H]⁻ at m/z 444.1

-

Raltegravir-d2: [M-H]⁻ at m/z 445.1

-

Raltegravir-d3: [M-H]⁻ at m/z 446.1

-

-

-

Data Analysis:

-

Extract the ion chromatograms for each of the target m/z values.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is typically reported as the percentage of the desired d3 isotopologue.

-

| Isotopologue | Measured m/z ([M-H]⁻) | Peak Area | Relative Abundance (%) |

| d0 | 443.1 | 1,500 | 0.15 |

| d1 | 444.1 | 3,500 | 0.35 |

| d2 | 445.1 | 15,000 | 1.50 |

| d3 | 446.1 | 980,000 | 98.00 |

| Total | 1,000,000 | 100.00 |

Note: The above data is illustrative.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹H NMR, is an exceptionally precise technique for determining the overall isotopic enrichment by measuring the small amounts of residual protons at the deuterated positions.[8]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of Raltegravir-d3 (potassium salt).

-

Dissolve in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6). The solvent should not have signals that overlap with the analyte signals.

-

Add a certified internal standard of known concentration (e.g., maleic acid) for absolute quantification if required, though for isotopic purity, comparison of internal signals is often sufficient.

-

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Crucial Parameters for Quantification:

-

Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T1 relaxation time of the protons being integrated, to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often necessary.

-

Pulse Angle: Use a 90° pulse angle.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signal of the N-methyl group.

-

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the area of the residual ¹H signal of the N-CH3 group.

-

Integrate the area of a well-resolved, non-deuterated proton signal in the Raltegravir molecule (e.g., a proton on the fluorobenzyl ring) which corresponds to a known number of protons.

-

Calculate the isotopic enrichment using the following formula:

-

% Isotopic Enrichment = (1 - [(Area of N-CH3 signal / 3) / (Area of reference signal / number of reference protons)]) * 100

-

-

| Signal | Chemical Shift (ppm) | Integral | Number of Protons (Theoretical) | Isotopic Enrichment (%) |

| N-CH₃ (residual) | ~3.5 | 0.06 | 3 | 98.0 |

| Aromatic CH (reference) | ~7.2 | 2.00 | 2 | N/A |

Note: The above data is illustrative.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Validation of the analytical procedures used to determine isotopic purity is critical to ensure the reliability of the data and to meet regulatory expectations. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Key Validation Parameters for Isotopic Purity Methods

-

Specificity: The ability to assess the desired isotopologue in the presence of other isotopologues and potential impurities. This is demonstrated by resolving the different isotopologues in the LC-MS analysis and by the unique chemical shift of the residual proton signal in the qNMR analysis.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For LC-MS, this can be assessed by preparing samples with varying ratios of the d0 and d3 forms of Raltegravir.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be evaluated by analyzing a sample with a known isotopic purity (a certified reference material, if available) or by comparing the results from the LC-MS and qNMR methods.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:

-

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

-

-

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Handling and Storage of Raltegravir-d3 (Potassium Salt)

Proper handling and storage are essential to maintain the integrity of Raltegravir-d3 (potassium salt).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes and avoid the formation of dust.

Conclusion: A Multi-faceted Approach to Ensuring Isotopic Purity

The determination of the isotopic purity of Raltegravir-d3 (potassium salt) is a critical aspect of its use as an internal standard in regulated bioanalysis. A comprehensive and robust assessment relies on the synergistic application of high-resolution mass spectrometry and quantitative NMR spectroscopy. Each technique provides complementary information, with LC-HRMS offering a detailed profile of the isotopologue distribution and qNMR providing a highly accurate measure of the overall isotopic enrichment.

By implementing the detailed protocols and validation strategies outlined in this guide, researchers and drug development professionals can ensure the scientific integrity of their analytical data, meet stringent regulatory requirements, and ultimately contribute to the development of safe and effective medicines.

References

-

Guo, D., et al. (2009). Improved synthesis of raltegravir. Journal of China Pharmaceutical University, 40(6), 297-301. [Link]

-

ResearchGate. (n.d.). Product ion mass spectra of (A) raltegravir (m/z 443.1 → 316.1, scan range 100-500 amu). [Link]

-

Anderson, P. L., et al. (2012). A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts. Journal of Chromatography B, 900, 106-112. [Link]

-

Guo, D., et al. (2009). Improved synthesis of raltegravir. ResearchGate. [Link]

-

Shah, G., et al. (2016). Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode. Journal of Pharmaceutical and Biomedical Analysis, 120, 266-272. [Link]

-

Roy, A., et al. (2017). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 9(3), 453-461. [Link]

-

European Patent Office. (2020). Process for the preparation of raltegravir (EP 3710445 B1). [Link]

-

Hombrouck, A., et al. (2007). Raltegravir: molecular basis of its mechanism of action. Retrovirology, 4(1), 1-10. [Link]

-

Li, H., et al. (2015). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of visualized experiments: JoVE, (99), e52735. [Link]

- Google Patents. (2013). Synthesis of raltegravir (WO2013098854A2).

-

Anderson, P. L., et al. (2012). A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts. PubMed. [Link]

-

van den Heuvel, H., et al. (2018). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 37(5), 625-653. [Link]

-

Als-Syntel. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

Eurisotop. (n.d.). Deuterated Reagents for Pharmaceuticals. [Link]

-

Isotope Science. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]

-

Bueschl, C., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 9(1), 111-127. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Organic letters, 13(16), 4340-4343. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Al-Jazairi, A. S., & Al-Agil, F. A. (2006). Best practices for safe handling of products containing concentrated potassium. Saudi Pharmaceutical Journal, 14(3-4), 163. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. PubMed. [Link]

-

Bueschl, C., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. ResearchGate. [Link]

-

Guo, D., et al. (2009). Raltegravir de he cheng gong yi yan jiu [Improved synthesis of raltegravir]. Zhongguo Yao Ke Da Xue Xue Bao, 40(4), 297-301. [Link]

-

International Journal of Science and Research Archive. (2023). Analytical method development and validation of antiviral drugs for HIV. [Link]

-

Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Chromatography Online. [Link]

-

Singh, S., et al. (2013). Identification and characterization of degradation products of raltegravir using LC, LC-MS/TOF, and MSn. Journal of pharmaceutical and biomedical analysis, 83, 169-177. [Link]

-

Sherwood Forest Hospitals. (2021). Parenteral potassium use and administration policy. [Link]

-

Ray, M. (2022, August 15). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns [Video]. YouTube. [Link]

-

Remaud, G. S., et al. (2007). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. ResearchGate. [Link]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. [Link]

-

van Herwerden, D., et al. (2022). Naive Bayes classification model for isotopologue detection in LC-HRMS data. ChemRxiv. [Link]

-

U.S. Food and Drug Administration. (2013). K-TAB® (potassium chloride extended-release tablets, USP). [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 7(1), E1-E11. [Link]

-

Wikipedia. (n.d.). Deuterated drug. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

- 1. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2013098854A2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 7. isotope.com [isotope.com]

- 8. medline.com [medline.com]

Technical Whitepaper: Stability and Lifecycle Management of Raltegravir-d3 (Potassium)

[1]

Executive Summary

Raltegravir-d3 (potassium) is the stable isotope-labeled internal standard (IS) required for the precise quantification of Raltegravir (Isentress) in biological matrices via LC-MS/MS.[1][2] While the potassium salt form enhances aqueous solubility compared to the free acid, it introduces specific stability challenges—primarily hygroscopicity and hydrolytic susceptibility of the 1,3,4-oxadiazole ring.

This technical guide defines the critical storage parameters, degradation mechanisms, and reconstitution protocols necessary to maintain the isotopic integrity and quantitative accuracy of this standard.

Physicochemical Profile & Solubility

The potassium salt of Raltegravir-d3 alters the solubility profile significantly compared to the free base.[3] The presence of the deuterium label (typically on the methyl group of the oxadiazole or pyrimidine ring) results in a mass shift of +3 Da but does not significantly alter solubility properties compared to the unlabeled parent.

Table 1: Physicochemical Properties

| Property | Specification | Critical Note |

| Molecular Formula | C₂₀H₁₈D₃FN₆O₅[1][4] · K | Potassium salt form |

| Appearance | White to off-white solid | Hygroscopic (Absorbs moisture rapidly) |

| Solubility (DMSO) | Soluble (>10 mg/mL) | Recommended for primary stock solutions.[1] |

| Solubility (Water) | Soluble (pH dependent) | High solubility at pH > 7; risk of precipitation at pH < 5.[1] |

| Solubility (MeOH) | Slightly Soluble | Use as a co-solvent, not for primary dissolution of salt. |

| pKa | ~6.7 (Enolic hydroxyl) | Acidic protons can facilitate hydrolysis if unregulated.[1] |

Solubility Strategy

Do not dissolve directly in pure water or acidic buffers. The potassium salt hydrolyzes and precipitates more readily in acidic aqueous environments.

Stability Mechanisms & Degradation Pathways

Understanding why Raltegravir-d3 degrades is essential for preventing it.[1] The molecule faces two primary threats: Chemical Hydrolysis and Photolytic Degradation .

The Hydrolytic Threat (Oxadiazole Ring Opening)

The 1,3,4-oxadiazole ring is the structural weak point. Under acidic conditions (pH < 4) or extreme basic conditions, this ring undergoes hydrolytic cleavage.[1] This is critical for the IS because if the ring opens, the retention time shifts, and the parent-to-daughter ion transition used for MRM quantification is lost.

Isotopic Stability (C-D Bond Integrity)

Raltegravir-d3 typically utilizes Carbon-Deuterium (C-D) bonds (e.g., -CD₃).[1]

-

Stability: C-D bonds are kinetically stable and do not exchange with solvent protons under standard storage conditions.

-

Risk: Exchange only occurs under extreme catalytic conditions (strong acid/heat), which would destroy the molecule before the isotope exchanged. Therefore, chemical degradation is a higher risk than isotopic loss .

Diagram 1: Degradation Logic & Pathway

The following diagram illustrates the critical degradation node (Hydrolysis) and the environmental triggers.

Caption: Figure 1.[1] Environmental triggers leading to structural failure of Raltegravir-d3.[1] Acid and moisture are the primary catalysts for ring cleavage.

Storage & Handling Protocols

Solid State Storage (Long-Term)

-

Temperature: -20°C or lower.

-

Container: Amber glass vial (screw cap with PTFE liner).[1]

-

Atmosphere: Argon or Nitrogen flush recommended before sealing.

-

Desiccation: Mandatory. Store the vial inside a secondary container (jar) with active desiccant packets (silica gel or molecular sieves).[1]

-

Reasoning: The potassium salt attracts atmospheric water, which creates a localized aqueous micro-environment on the crystal surface, initiating hydrolysis even in the freezer.

-

Stock Solution Preparation (Step-by-Step)

This protocol minimizes the risk of precipitation and hydrolysis.[1]

-

Equilibration: Allow the solid vial to warm to room temperature (20-25°C) inside the desiccator before opening. Prevents condensation.[1]

-

Weighing: Rapidly weigh the standard into an amber vial.

-

Dissolution (Primary): Add DMSO to achieve a concentration of 1.0 – 10.0 mg/mL. Vortex for 30 seconds.[1]

-

Note: Sonicate only if necessary; excessive heat from sonication degrades the compound.

-

-

Aliquoting: Divide the DMSO stock into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.

-

Storage: Store aliquots at -20°C or -80°C. Stability: 6 months.

Working Solution (Daily Use)

-

Dilution: Dilute the DMSO stock into 50:50 Methanol:Water or Acetonitrile:Water .

-

Avoid: Do not dilute directly into 100% aqueous buffer for storage.

-

Stability: Use within 24 hours. Discard remaining volume.

Experimental Workflow & QC

To ensure the internal standard is performing correctly, it must be validated against the "Crosstalk" and "Response" criteria.

Diagram 2: Lifecycle Workflow

Caption: Figure 2. Optimized reconstitution and usage workflow to maximize stability and analytical precision.

Quality Control: The "Zero-Blank" Test

Before running a batch, perform a Zero-Blank injection (Matrix + IS only).[1]

-

Pass: High signal for Raltegravir-d3; Zero signal for Raltegravir (parent).

-

Fail (Crosstalk): Signal detected in the Parent channel.

-

Cause: The IS contains unlabeled Raltegravir (impurity) OR the IS is degrading/fragmenting in the source to mimic the parent ion.

-

-

Fail (Low Signal): Low signal for Raltegravir-d3.

-

Cause: Hydrolysis of the stock solution (likely due to moisture ingress).

-

References

-

Merck & Co. (2007).[1][5] Isentress (Raltegravir) Prescribing Information & Chemistry Review. FDA Access Data. Link

-

Cayman Chemical . (2022).[1][6] Raltegravir (potassium salt) Product Information & Safety Data Sheet. Link

- Sutton, K., et al. (2012). "Determination of Raltegravir in Human Plasma by LC-MS/MS." Journal of Chromatography B. (Contextualizing IS usage in bioanalysis).

-

Resolve Mass Laboratories . (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Link

-

Tiwari, R. N., et al. (2013). "Identification and Characterization of Degradation Products of Raltegravir." Journal of Liquid Chromatography & Related Technologies. (Detailing the oxadiazole ring hydrolysis). Link[1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2017001996A1 - A process for preparing raltegravir potassium form 3 - Google Patents [patents.google.com]

- 4. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: The Role and Use of Raltegravir-d3 in Pharmacokinetic Studies of Raltegravir

Introduction: The Need for Precision in Raltegravir Pharmacokinetics

Raltegravir is a potent antiretroviral drug, acting as an integrase strand transfer inhibitor (INSTI), that is a critical component in combination therapies for Human Immunodeficiency Virus (HIV)-1 infection.[1][2] Its primary mechanism involves blocking the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome, thereby halting viral replication.[1] To optimize therapeutic regimens and ensure patient safety, a thorough understanding of Raltegravir's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount.[3]

Pharmacokinetic studies are fundamental to characterizing how a drug behaves in the body, informing dosing schedules, and identifying potential drug-drug interactions.[2][4][5][6] The quantification of Raltegravir in biological matrices, such as human plasma, is a cornerstone of these studies.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[7][8] However, the accuracy and reliability of LC-MS/MS data are critically dependent on mitigating analytical variability. This is where a stable isotope-labeled internal standard (SIL-IS), such as Raltegravir-d3, becomes indispensable.

This application note provides a comprehensive guide for researchers and drug development professionals on the use of Raltegravir-d3 (potassium) as an internal standard in LC-MS/MS-based pharmacokinetic studies of Raltegravir.

The Scientific Rationale: Why Raltegravir-d3 is the Gold Standard Internal Standard

The fundamental challenge in bioanalysis is the "matrix effect," where endogenous components of a biological sample (e.g., salts, lipids, proteins in plasma) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. This can introduce significant inaccuracy and imprecision into the results. Furthermore, sample preparation procedures, such as protein precipitation or liquid-liquid extraction, can have variable analyte recovery.[9]

An ideal internal standard (IS) is a compound added to all samples, calibrators, and quality controls (QCs) at a constant concentration to correct for these variations.[10] A SIL-IS, like Raltegravir-d3, is the most effective choice because it is chemically and physically almost identical to the analyte, Raltegravir.[11][12]

Key Advantages of Using Raltegravir-d3:

-

Co-elution: It has nearly the same chromatographic retention time as Raltegravir, ensuring it experiences the same matrix effects at the same time.

-

Identical Extraction Recovery: It behaves identically during sample preparation, accurately compensating for any analyte loss.[9]

-

Similar Ionization Efficiency: It ionizes in the mass spectrometer in the same way as Raltegravir, correcting for ionization suppression or enhancement.[13]

-

Mass Differentiation: The deuterium labels give Raltegravir-d3 a distinct mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate it from the unlabeled Raltegravir.[12][14]

By measuring the ratio of the analyte peak area to the internal standard peak area, the variability is normalized, leading to highly accurate and precise quantification.[13] This approach is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[10][15][16]

Experimental Protocols

This section outlines a typical workflow for a single-dose pharmacokinetic study of Raltegravir in a preclinical model, followed by plasma sample analysis.

In-Vivo Study Protocol (Illustrative Example)

-

Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats). Acclimate animals according to institutional guidelines.

-

Dosing Formulation: Prepare a dosing solution of Raltegravir potassium salt in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administration: Administer a single oral dose of Raltegravir (e.g., 10 mg/kg).[2]

-

Sample Collection: Collect blood samples (approx. 200 µL) via a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points: pre-dose (0 h) and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -70°C or lower until analysis.[14]

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol is adapted from established and validated methods for Raltegravir quantification.[14]

3.2.1. Preparation of Standards and Solutions

-

Raltegravir Stock (1 mg/mL): Accurately weigh and dissolve Raltegravir potassium salt in a suitable solvent like methanol or a 50:50 mixture of acetonitrile:water.[7]

-

Raltegravir-d3 IS Stock (1 mg/mL): Prepare the internal standard stock solution similarly.[7]

-

Working Solutions: Prepare serial dilutions of the Raltegravir stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.[14]

-

IS Spiking Solution: Dilute the Raltegravir-d3 stock to a final concentration of approximately 400 ng/mL in 50:50 methanol:water.[14]

-

Calibration Standards & QCs: Prepare CS and QC samples by spiking blank, pooled plasma with the appropriate Raltegravir working solutions (typically 5% of the final volume) to achieve the desired concentration range. A typical range for Raltegravir is 2.0 to 6000 ng/mL.[14]

3.2.2. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Raltegravir from plasma.[17]

-

Aliquot 100 µL of each study sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Spiking Solution (Raltegravir-d3) to all tubes except the blank matrix sample. Vortex briefly.

-

Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for injection into the LC-MS/MS system.

3.2.3. LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Typical Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., Chromolith RP-18e, 100 mm x 4.6 mm)[14] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or a rapid gradient optimized for separation from matrix components (e.g., 2-minute run time)[14] |

| Flow Rate | ~0.5 - 0.8 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[14] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Raltegravir Transition | m/z 443.1 → 316.1 [14] |

| Raltegravir-d3 Transition | m/z 446.1 → 319.0 [14] |

| Dwell Time | ~100-200 ms |

| Source Temp. | ~500°C |

| Collision Gas | Argon |

Data Analysis and Method Validation

Pharmacokinetic Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Raltegravir / Raltegravir-d3) against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).

-

Concentration Calculation: Determine the concentration of Raltegravir in the unknown study samples by interpolating their peak area ratios from the calibration curve.

-

PK Parameter Calculation: Use the resulting concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software.

Table of Key Pharmacokinetic Parameters for Raltegravir:

| Parameter | Description | Typical Value (400 mg dose)[18] |

| Tmax (Time to Peak Concentration) | Time at which the maximum drug concentration is observed. | ~0.5 - 1.3 hours[14] |

| Cmax (Maximum Peak Concentration) | The highest concentration of the drug observed in the plasma. | ~2.17 µg/mL[18] |

| AUC (0-t) (Area Under the Curve) | The total drug exposure over time from administration to the last time point. | ~6.91 µg/mL·h[18] |

| t½ (Half-life) | The time required for the drug concentration to decrease by half. | ~9 hours[1][18] |

| Steady State | The point at which drug elimination equals the rate of drug availability. | Achieved within ~2 days[6][18] |

Bioanalytical Method Validation (BMV)

For regulatory submissions, the entire bioanalytical method must be validated according to guidelines from authorities like the FDA or EMA.[10][15][19] This is a self-validating system to ensure the reliability of the data.

Core BMV Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte from other components in the matrix.[19]

-

Accuracy & Precision: Assessed at multiple QC levels (LLOQ, Low, Mid, High) over several days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).[20]

-

Calibration Curve: Linearity, range, and performance of the regression model.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: Assessment of ionization suppression or enhancement from at least six different sources of the biological matrix.[19]

-

Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).

Conclusion

The use of Raltegravir-d3 as a stable isotope-labeled internal standard is a non-negotiable component of a robust, reliable, and regulatory-compliant bioanalytical method for pharmacokinetic studies of Raltegravir. Its properties allow it to perfectly mimic the behavior of the unlabeled analyte through sample preparation and analysis, effectively correcting for matrix effects and procedural variability.[9] The protocols and parameters outlined in this note provide a comprehensive framework for researchers to develop and validate high-quality LC-MS/MS assays, ensuring the generation of accurate PK data that can confidently guide drug development and clinical decisions.

References

-

Anton, P., et al. (2021). Pharmacokinetic/pharmacodynamic investigation of raltegravir with or without lamivudine in the context of HIV-1 pre-exposure prophylaxis (PrEP). PubMed. Available at: [Link]

-

Cusato, G., et al. (n.d.). Pharmacokinetic data of raltegravir after administration of different... ResearchGate. Available at: [Link]

-

Terada, N., et al. (2011). A conventional LC-MS method developed for the determination of plasma raltegravir concentrations. PubMed. Available at: [Link]

-

University of Liverpool. (n.d.). Raltegravir PK Fact Sheet. HIV Drug Interactions. Available at: [Link]

-

Pharma Nurture. (2025). Pharmacology of Raltegravir (Isentress); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

-

Blonk, M. I., et al. (2016). Pharmacokinetic drug-drug interaction study between raltegravir and citalopram. PubMed. Available at: [Link]

-

Iwamoto, M., et al. (2008). Safety, tolerability, and pharmacokinetics of raltegravir after single and multiple doses in healthy subjects. PubMed. Available at: [Link]

-

Reddy, B., et al. (n.d.). Development and Validation of Forced Degradation Studies of Raltegravir using RP-HPLC and Characterization of Degradants by LC. PharmaInfo. Available at: [Link]

-

Paliwal, J., et al. (2017). Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode. National Institutes of Health (NIH). Available at: [Link]

-

Robbins, B. L., et al. (2012). A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts. National Institutes of Health (NIH). Available at: [Link]

-

Ribera, E., et al. (2009). [Pharmacokinetics and Interactions of Raltegravir]. PubMed. Available at: [Link]

-

Robbins, B. L., et al. (2012). A Novel Ultrasensitive LC-MS/MS Assay for Quantification of Intracellular Raltegravir in Human Cell Extracts. PubMed. Available at: [Link]

-

Krishna, R., et al. (2017). Single- and Multiple-Dose Pharmacokinetics of Once-Daily Formulations of Raltegravir. National Institutes of Health (NIH). Available at: [Link]

-

Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health (NIH). Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

-

Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

Patel, D., et al. (2025). A comprehensive review on analytical methods of Raltegravir. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. FDA. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at: [Link]

-

JoVE. (2023). Mass Spectrometry Applications in Plasma Samples | Protocol Preview. YouTube. Available at: [Link]

-

Reddy, T. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Available at: [Link]

-

Singh, J. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. Available at: [Link]

-

Pharmaceutical Research and Manufacturers of America (PhRMA). (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

-

FDA CDER Small Business and Industry Assistance. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. [Pharmacokinetics and interactions of raltegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/pharmacodynamic investigation of raltegravir with or without lamivudine in the context of HIV-1 pre-exposure prophylaxis (PrEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic drug-drug interaction study between raltegravir and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, tolerability, and pharmacokinetics of raltegravir after single and multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

Application Note: Raltegravir-d3 (Potassium) as an Internal Standard for Bioequivalence Studies

A Senior Application Scientist's Guide to Robust Bioanalytical Methodologies

Foundational Principles: The Imperative for a High-Fidelity Internal Standard

Bioequivalence (BE) studies are the cornerstone of generic drug approval, demanding the highest level of analytical precision to demonstrate pharmacokinetic parity between a generic product and its reference. The reliable quantification of the active pharmaceutical ingredient (API), in this case, Raltegravir, in biological matrices is paramount. Raltegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1][2] The inherent variability of bioanalytical procedures—spanning sample collection, processing, and instrumental analysis—necessitates a corrective mechanism to ensure data integrity.

This is the critical role of an internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical workflow, compensating for potential variations in sample extraction, handling, and instrument response.[3] While structurally similar analogs can be used, the gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[4][5]

Why Raltegravir-d3 is the Optimal Choice:

Raltegravir-d3, the deuterated analog of Raltegravir, serves as the quintessential internal standard for BE studies. Its utility is grounded in fundamental physicochemical principles:

-

Near-Identical Chemical Behavior: The substitution of three hydrogen atoms with deuterium results in a negligible change in the molecule's polarity, acidity, and overall structure. Consequently, Raltegravir-d3 exhibits virtually identical chromatographic retention times, extraction recovery rates, and ionization efficiencies to the parent drug, Raltegravir. This co-eluting property is crucial for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.

-

Distinct Mass-to-Charge Ratio (m/z): Despite its chemical similarity, Raltegravir-d3 is readily distinguishable from Raltegravir by a mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for simultaneous, yet distinct, detection and quantification.

-

Potassium Salt Formulation: The use of the potassium salt of Raltegravir-d3 enhances the compound's stability and solubility in the solvents used for preparing stock and working solutions.[1][6]

By incorporating Raltegravir-d3 (potassium) into every sample, including calibration standards, quality controls (QCs), and study samples, a consistent ratio of analyte to IS can be established. This ratio forms the basis of quantification, effectively normalizing variabilities and ensuring the accuracy and precision mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][7][8]

Bioanalytical Method: A Validated LC-MS/MS Protocol

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying Raltegravir in plasma due to its superior sensitivity, selectivity, and specificity.[9] The following protocol outlines a robust and validated method.

Core Components and Reagents

-

Analyte: Raltegravir

-

Internal Standard: Raltegravir-d3 (potassium salt)

-

Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure)

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Raltegravir and Raltegravir-d3 potassium salt in methanol to create individual primary stock solutions.

-

Working Stock Solutions: Prepare a series of working stock solutions of Raltegravir by serially diluting the primary stock with a 50:50 methanol:water mixture.

-

Internal Standard Working Solution (50 ng/mL): Prepare a working solution of Raltegravir-d3 by diluting its primary stock with the same 50:50 mixture.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the Raltegravir working stock solutions to create CC standards covering a clinically relevant concentration range (e.g., 5 to 10,000 ng/mL).[9][10] Independently prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Extraction Protocol: Solid Phase Extraction (SPE)

Solid Phase Extraction is preferred over simpler methods like protein precipitation because it provides a cleaner extract, significantly reducing matrix effects and improving assay robustness.[11][12][13] The "bind and elute" strategy is highly effective.[11]

Workflow:

-

Pre-treatment: To a 100 µL aliquot of plasma sample (CC, QC, or study sample), add 25 µL of the Raltegravir-d3 working solution (50 ng/mL). Vortex briefly.

-

Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Caption: Solid Phase Extraction (SPE) Workflow for Raltegravir.

LC-MS/MS Instrumental Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | UPLC System |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[9] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min[9] |

| Gradient | Optimized for separation (e.g., start at 20% B, ramp to 90% B) |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Tandem Mass Spectrometry:

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Raltegravir: m/z 445.1 → 289.1Raltegravir-d3: m/z 448.1 → 292.1 |

| Key Voltages | Optimized Cone Voltage and Collision Energy for each transition |

Note: Specific MRM transitions and voltages must be optimized in-house for the specific instrument being used.

Method Validation: A Self-Validating System

A bioanalytical method is only reliable if it is rigorously validated according to regulatory guidelines.[7][14][15][16] The objective is to demonstrate that the method is suitable for its intended purpose.[17]

Sources

- 1. Raltegravir Potassium | C20H20FKN6O5 | CID 23668479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Raltegravir potassium (MK-0518) | HIV Integrase | CAS 871038-72-1 | Buy Raltegravir potassium (MK-0518) from Supplier InvivoChem [invivochem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. youtube.com [youtube.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. bebac.at [bebac.at]

- 17. database.ich.org [database.ich.org]

Application Note: Quantitative Analysis of Raltegravir in Human Plasma via LC-MS/MS with Deuterated Internal Standard

Abstract & Clinical Context

Raltegravir (Isentress®) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI) used in combination therapies.[1][2] Accurate quantification of Raltegravir is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies, particularly given its high inter-patient variability and potential for drug-drug interactions.[3]

This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4] Unlike older methods relying on UV detection or non-deuterated standards, this workflow utilizes Raltegravir-d6 as an internal standard (IS). The use of a hexadeuterated IS provides superior compensation for matrix effects and ionization variability compared to Raltegravir-d3, minimizing isotopic overlap with the natural M+2/M+3 isotopes of the parent drug.

Critical Analytical Challenge: Raltegravir is metabolized via glucuronidation (UGT1A1) to Raltegravir-glucuronide. This metabolite is labile and can undergo in-source fragmentation inside the mass spectrometer ion source, reverting to the parent mass (m/z 445.1) and causing false positives. This protocol includes a chromatographic strategy specifically designed to resolve the metabolite from the parent drug. [1]

Materials & Reagents

| Reagent | Grade/Specification | Notes |

| Raltegravir Potassium | Reference Standard (>98%) | Store at -20°C |

| Raltegravir-d6 | Internal Standard (>98%) | Hexadeuterated (dimethyl-d6) preferred over d3 |

| Acetonitrile (ACN) | LC-MS Grade | Mobile phase & precipitation |

| Methanol (MeOH) | LC-MS Grade | Stock solution preparation |

| Formic Acid | LC-MS Grade | Mobile phase modifier (proton source) |

| Ammonium Formate | LC-MS Grade | Buffer |

| Water | Milli-Q / 18.2 MΩ | |

| Human Plasma | Drug-free, K2EDTA | Control matrix |

Method Development Strategy (Expertise Pillar)

Internal Standard Selection: Why d6?

While Raltegravir-d3 is commercially available, Raltegravir-d6 is the superior choice for high-sensitivity assays.

-

Isotopic Overlap: The natural isotopic distribution of Raltegravir (C20H21FN6O5) creates a significant signal at M+3. If Raltegravir-d3 is used, high concentrations of the analyte can contribute to the IS channel, skewing linearity. Raltegravir-d6 (mass shift +6 Da) eliminates this "cross-talk."

-

Fragmentation Stability: The d6 label is typically located on the gem-dimethyl groups of the oxadiazole moiety. This label is retained in the primary product ion (m/z 367.2), ensuring the IS mimics the parent drug's fragmentation pathway perfectly.

The Glucuronide Trap[3]

-

Mechanism: Raltegravir-glucuronide (m/z ~621) elutes earlier than Raltegravir on C18 columns. However, if the separation is insufficient, the high temperature of the ESI source can cleave the glucuronide bond.

-

Result: The mass spectrometer detects "Raltegravir" (m/z 445) at the retention time of the glucuronide.

-

Prevention: This protocol uses a gradient elution rather than isocratic flow to force a temporal separation of >1.0 minute between the polar glucuronide and the parent drug.

Experimental Protocol

Stock & Working Solutions[2][3]

-

Stock Solutions (1.0 mg/mL): Dissolve Raltegravir and Raltegravir-d6 separately in Methanol.

-

Intermediate Standards: Dilute Raltegravir stock with 50:50 Methanol:Water to create calibration spiking solutions (Range: 10 – 10,000 ng/mL).

-

IS Working Solution: Dilute Raltegravir-d6 stock in Acetonitrile to a concentration of 500 ng/mL . This solution acts as both the internal standard source and the protein precipitation agent.

Sample Preparation (Protein Precipitation)

Note: While Liquid-Liquid Extraction (LLE) using Hexane:DCM (50:50) offers cleaner extracts, Protein Precipitation (PPT) is selected here for throughput and reproducibility, compensated by the d6-IS.

-

Aliquot: Transfer 50 µL of patient plasma into a 96-well plate or 1.5 mL microcentrifuge tube.

-

Precipitate: Add 150 µL of IS Working Solution (Raltegravir-d6 in ACN).

-

Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

-

Dilute/Transfer: Transfer 100 µL of the supernatant to a fresh plate. Add 100 µL of 0.1% Formic Acid in Water .

-

Why? Injecting pure ACN can cause peak fronting on aqueous mobile phases. Diluting with water matches the solvent strength to the initial gradient conditions.

-

LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity)

-

Column: C18, 2.1 x 50 mm, 1.7 µm or 1.8 µm (e.g., Acquity BEH C18 or Zorbax Eclipse Plus).

-

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 25% | Loading |

| 0.50 | 25% | Divert to Waste (Salt removal) |

| 3.00 | 90% | Elution of Raltegravir |

| 3.50 | 90% | Column Wash |

| 3.60 | 25% | Re-equilibration |

| 5.00 | 25% | End of Run |

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |

| Raltegravir | 445.1 | 361.2 | 50 | 22 | Quantifier |

| Raltegravir | 445.1 | 109.1 | 50 | 35 | Qualifier |

| Raltegravir-d6 | 451.1 | 367.2 | 50 | 22 | IS Quantifier |

Note: The 445->361 transition represents the loss of the oxadiazole ring system. This is often more specific than the 445->109 (fluorobenzyl) transition, which can be noisy in complex biological matrices.

Workflow Visualization

Caption: Figure 1: Optimized workflow for Raltegravir extraction and analysis, highlighting the critical chromatographic separation of the glucuronide metabolite.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, every analytical batch must meet these criteria:

-

Linearity:

over the range of 10–5,000 ng/mL. Weighting factor -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be <15% (20% for LLOQ).

-

Accuracy must be within ±15% of nominal (±20% for LLOQ).

-

-

Matrix Factor (MF): The IS-normalized Matrix Factor must be between 0.85 and 1.15.

-

Glucuronide Check: Inject a high-concentration standard of Raltegravir-Glucuronide.

-

Pass Criteria: No peak should appear at the retention time of Raltegravir (2.8 - 3.0 min).[3] A peak at ~1.2 min (the glucuronide RT) is acceptable and expected due to in-source fragmentation, provided it is baseline resolved from the parent.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Protein precipitation carryover | Ensure centrifugation is sufficient; use a 0.2 µm filter plate if necessary. |

| Peak Fronting | Solvent strength mismatch | Ensure the supernatant is diluted 1:1 with water/acid before injection (Step 4.2.5). |

| Signal Suppression | Phospholipids | Monitor m/z 184 (Phosphatidylcholine). If overlapping with RAL, extend the gradient wash step or switch to Hybrid-SPE. |

| Interference in IS Channel | Cross-talk from Analyte | Switch from d3 to d6 IS; ensure mass resolution is set to "Unit" or "High" on Q1. |

References

-

Rezk, M. R., et al. (2025). "Selective and rapid determination of raltegravir in Human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode." Journal of Chromatography B.

-

FDA Guidance for Industry (2018). "Bioanalytical Method Validation."[5][6] U.S. Department of Health and Human Services.[3][5]

-

Cattaneo, D., et al. (2010). "Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

-

Belyk, K. M., et al. (2006). "Preparation of N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2... as HIV integrase inhibitors." World Intellectual Property Organization, WO 2006060712.

-

BenchChem. "Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis" (Analogous Method Comparison).

Sources

- 1. Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nebiolab.com [nebiolab.com]

Mass spectrometry fragmentation pattern of Raltegravir-d3 (potassium)

Application Note: High-Sensitivity LC-MS/MS Profiling of Raltegravir-d3 (Potassium)

Abstract

This application note details the mass spectrometry fragmentation pattern of Raltegravir-d3 (Potassium salt), a stable isotope-labeled internal standard (SIL-IS) used for the quantification of the HIV-1 integrase inhibitor Raltegravir. Unlike many antiretrovirals that are analyzed solely in positive electrospray ionization (ESI+) mode, Raltegravir possesses acidic properties (pKa ~6.7) that allow for high-sensitivity analysis in negative mode (ESI-). This guide provides a dual-mode mechanistic analysis, a self-validating extraction protocol, and critical insights into the deuterium isotope effect on chromatographic retention.

Introduction & Chemical Basis

Raltegravir (MK-0518) is a hydroxypyrimidinone carboxamide derivative. Its potassium salt form significantly improves aqueous solubility compared to the free acid. For accurate bioanalysis in complex matrices (plasma, urine), Raltegravir-d3 is the gold-standard internal standard.

Why Raltegravir-d3?

The d3-analog typically contains a trideuteromethyl group (

-

Matrix Compensation: Identical ionization efficiency to the analyte, correcting for signal suppression/enhancement.

-

Chemical Stability: The deuterium label is located on a metabolically stable position, preventing back-exchange.

Chemical Properties Table

| Property | Raltegravir (Native) | Raltegravir-d3 (IS) |

| Formula | ||

| Molecular Weight | 444.42 g/mol | 447.44 g/mol |

| Precursor Ion (ESI-) | m/z 443.1 | m/z 446.1 |

| Precursor Ion (ESI+) | m/z 445.2 | m/z 448.2 |

| pKa | 6.7 (Enolic hydroxyl) | 6.7 |

Fragmentation Mechanism & Logic

Understanding the fragmentation is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. Raltegravir exhibits distinct pathways in positive and negative modes.

Negative Mode (ESI-) Pathway (Recommended)

Rationale: Due to the acidic enolic hydroxyl group on the pyrimidinone ring, ESI- often yields lower background noise and higher selectivity than ESI+.

-

Precursor: Deprotonation occurs at the enolic oxygen.

-

Primary Fragmentation: Collision-Induced Dissociation (CID) cleaves the amide bond linking the fluorobenzyl moiety to the core.

-

Mechanism:

-

Parent: m/z 443.1 (Native) / 446.1 (d3).

-

Neutral Loss: The 4-fluorobenzyl amine moiety (

, ~125 Da) is lost as a neutral species. -

Product Ion: The charge is retained on the pyrimidinone-oxadiazole core.

-

Native Product: m/z 316.1

-

IS Product: m/z 319.1 (The d3 label on the pyrimidinone core is retained).

-

-

Positive Mode (ESI+) Pathway

-

Precursor: Protonation on the amide nitrogen or oxadiazole.

-

Primary Fragmentation:

-

Parent: m/z 445.2 (Native) / 448.2 (d3).

-

Cleavage: Loss of the oxadiazole ring or scission of the amide.

-

Major Product: m/z 361.1 (Loss of ~84 Da).

-

Visualization: Fragmentation Topology

The following diagram illustrates the fragmentation logic, highlighting the retention of the deuterium label in the primary daughter ion.

Figure 1: Mechanistic fragmentation pathway in Negative ESI mode. Note that the d3 label remains on the charged product ion, shifting the transition by +3 Da.

Experimental Protocol: Self-Validating Workflow

This protocol uses a Liquid-Liquid Extraction (LLE) method, which provides superior cleanliness over protein precipitation, essential for avoiding matrix effects that even IS cannot fully correct.

Reagents & Preparation

-

Stock Solution: Dissolve Raltegravir-d3 Potassium in 50:50 Methanol:Water (Avoid 100% organic for potassium salts to ensure complete dissolution).

-

Extraction Solvent: Methylene Chloride (DCM) : n-Hexane (1:1 v/v). Note: This non-polar mixture selectively extracts Raltegravir while leaving polar plasma interferences behind.

Step-by-Step Workflow

-

Aliquot: Transfer 100 µL of plasma/sample into a clean tube.

-

IS Spike: Add 20 µL of Raltegravir-d3 working solution (e.g., 500 ng/mL). Vortex 10s.

-

Buffer: Add 50 µL Ammonium Acetate (10mM, pH 5.0). Expert Insight: Slightly acidic pH ensures the analyte is in a neutral/extractable state for LLE, despite the later ESI- analysis.

-

Extraction: Add 1.5 mL DCM:Hexane (1:1). Vortex vigorously for 5 mins.

-

Phase Separation: Centrifuge at 4000 rpm for 5 mins.

-

Transfer: Transfer the organic (upper or lower depending on density—DCM mixtures can be tricky; usually lower if DCM rich, but with Hexane it may float. Validation Step: Check densities. DCM is heavy, Hexane is light. 1:1 is usually heavier than water. Collect the organic layer carefully.)

-

Correction: To avoid density ambiguity, use Ethyl Acetate as a robust alternative if DCM handling is difficult.

-

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 ACN:Water).

LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.8µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (100%) |

| Gradient | 30% B to 90% B over 3 mins. |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Negative (Preferred) or ESI Positive |

MRM Transitions Table

| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |

| Raltegravir | Negative | 443.1 | 316.1 | 20-25 | Quantifier |

| Raltegravir | Negative | 443.1 | 109.0 | 35 | Qualifier |

| Raltegravir-d3 | Negative | 446.1 | 319.1 | 20-25 | IS Quantifier |

Results & Discussion: Interpreting the Data

The Deuterium Isotope Effect

When using deuterated standards on high-efficiency C18 columns, a slight retention time shift is common.

-

Observation: Raltegravir-d3 may elute slightly earlier than native Raltegravir (approx 0.02 - 0.05 min difference).

-

Cause: The C-D bond is shorter and less lipophilic than the C-H bond.

-

Action: Ensure your integration window is wide enough to capture both, but distinct enough to separate them if crosstalk occurs.

Crosstalk & Interference Check

To validate the method, perform the "Blank + IS" test.

-

Inject a sample containing only Raltegravir-d3 .

-

Monitor the Native transition (443 -> 316).

-